4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol is a chemical compound with the molecular formula C11H16O5S and a molecular weight of 260.307 g/mol . This compound is known for its unique structure, which includes a sulfonic acid group and an oxirane ring. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol typically involves the reaction of 4-methylbenzenesulfonyl chloride with (2-methyloxiran-2-yl)methanol under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Various substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol involves its interaction with various molecular targets. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Lacks the oxirane ring, making it less reactive in certain nucleophilic substitution reactions.
(2-Methyloxiran-2-yl)methanol: Does not have the sulfonic acid group, limiting its use in acid-catalyzed reactions.
Uniqueness
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol is unique due to the presence of both the sulfonic acid group and the oxirane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
106948-07-6 |
---|---|
Molekularformel |
C11H16O5S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H8O3S.C4H8O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(2-5)3-6-4/h2-5H,1H3,(H,8,9,10);5H,2-3H2,1H3 |
InChI-Schlüssel |
RQPIVDPQYYCSFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CO1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.